(4S)-4-Phenyl-1,3-thiazolidin-2-one
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Overview
Description
(4S)-4-Phenyl-1,3-thiazolidin-2-one is a heterocyclic organic compound that features a thiazolidine ring with a phenyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Phenyl-1,3-thiazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with benzaldehyde, followed by cyclization with thioglycolic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction time, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Phenyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
(4S)-4-Phenyl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4S)-4-Phenyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different biological activities.
4-Phenylthiazole: A compound with a thiazole ring instead of a thiazolidine ring, exhibiting distinct chemical properties.
Phenylthiazolidine: A compound with a similar core structure but lacking the carbonyl group at the second position.
Uniqueness
(4S)-4-Phenyl-1,3-thiazolidin-2-one is unique due to its specific stereochemistry and the presence of both a thiazolidine ring and a phenyl group. This combination of features contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
840454-19-5 |
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Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4S)-4-phenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 |
InChI Key |
FROGLEWKVOIXBM-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)S1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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